molecular formula C10H8BrN3O2 B1466400 1-(4-Bromobenzyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1247610-18-9

1-(4-Bromobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1466400
CAS No.: 1247610-18-9
M. Wt: 282.09 g/mol
InChI Key: PEXDTOQTQRBXPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromobenzyl)-1H-1,2,3-triazole-4-carboxylic acid is a triazole-based small molecule characterized by a 4-bromobenzyl group at the N1 position and a carboxylic acid moiety at the C4 position of the triazole ring. This compound has garnered attention due to its structural versatility, enabling applications in medicinal chemistry, materials science, and corrosion inhibition. Its bromine atom enhances hydrophobicity and electronic effects, which can influence binding interactions in biological systems or material interfaces . The carboxylic acid group provides a handle for further derivatization, such as amide bond formation or coordination with metal ions .

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O2/c11-8-3-1-7(2-4-8)5-14-6-9(10(15)16)12-13-14/h1-4,6H,5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXDTOQTQRBXPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(N=N2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • The copper(I)-catalyzed 1,3-dipolar cycloaddition between an azide and terminal alkyne is the primary method to construct the 1,2,3-triazole ring.
  • For this compound, the 4-bromobenzyl azide is reacted with an alkyne bearing a carboxylate or carboxylic acid precursor.
  • This method is favored for its regioselectivity, yielding exclusively 1,4-disubstituted triazoles.
  • Example: Synthesis of related 1-(substituted phenyl)-1H-1,2,3-triazolyl-4-carboxylic acids has been reported using copper(I) catalysis with azides and alkynes in organic solvents, yielding 50-77% product with good purity.

Halogenation and Subsequent Functionalization

  • Starting from 1-substituted-4,5-dibromo-1H-1,2,3-triazole, selective reaction with Grignard reagents such as isopropylmagnesium chloride allows the formation of 1-substituted-4-bromo-1H-1,2,3-triazole intermediates.
  • These intermediates can be further converted to 1-substituted-1H-1,2,3-triazole-4-carboxylic acids through carboxylation with carbon dioxide.
  • This method is industrially attractive due to high yields and relatively simple operations, avoiding hazardous reagents like sodium azide.

Alkylation and Esterification

  • Alkylation of triazole salts with alkylating agents such as methyl iodide can be used to selectively methylate carboxylic acid groups to esters, facilitating purification.
  • The mixture of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid and 1-substituted-4-bromo-1H-1,2,3-triazole-5-carboxylic acid can be separated by selective methylation, crystallization, and extraction steps.

Azide-Alkyne Cycloaddition Using Benzyl Azides

  • Benzyl azides, including 4-bromobenzyl azide, can be prepared via halogenated benzyl halides reacting with sodium azide.
  • The azide is then reacted with propiolic acid or its derivatives to form the triazole-4-carboxylic acid framework.
  • This approach has been documented for related compounds such as 1-(o-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, indicating its applicability to 4-bromo analogs.

Detailed Reaction Conditions and Data

Step Reagents/Conditions Description Yield/Notes
1 4-Bromobenzyl halide + NaN3 Formation of 4-bromobenzyl azide Standard azide synthesis
2 4-Bromobenzyl azide + Propiolic acid or ester + Cu(I) catalyst CuAAC to form 1-(4-bromobenzyl)-1,2,3-triazole-4-carboxylic acid or ester 50-77% isolated yield
3 1-Substituted-4,5-dibromo-1H-1,2,3-triazole + Isopropylmagnesium chloride Selective Grignard reaction at 4-position 70-90% yield, controlled temperature (-78°C to 0°C)
4 Reaction with CO2 (carboxylation) Introduction of carboxylic acid group at 4-position High yield, suitable for scale-up
5 Methyl iodide + base (e.g., alkali) Selective methylation for ester formation and purification Reaction at 0-80°C for 5-48 h

Research Findings and Industrial Relevance

  • The method involving dibromo-triazole intermediates and Grignard reagents is noted for its simplicity, high yield, and suitability for industrial production, overcoming limitations of earlier methods that used expensive or hazardous reagents such as sodium azide and propiolic acid esters.
  • Selective methylation enables efficient separation of closely related triazole isomers, improving product purity.
  • Copper(I)-catalyzed azide-alkyne cycloaddition remains the most versatile and widely used approach for synthesizing 1-substituted-1,2,3-triazoles with various substituents, including halogenated benzyl groups.
  • The use of halogenated benzyl azides allows direct introduction of the 4-bromobenzyl substituent, facilitating the synthesis of the target compound.
  • Reaction conditions such as temperature control, solvent choice (e.g., THF, methyl tetrahydrofuran, DMF), and stoichiometry are critical for optimizing yield and selectivity.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Limitations
CuAAC (Click Chemistry) 4-Bromobenzyl azide + Alkyne (propiolic acid derivative) Cu(I) catalyst Room temp to reflux, organic solvents High regioselectivity, mild conditions May require long reaction times, purification challenges
Grignard-Carboxylation 1-Substituted-4,5-dibromo-1H-1,2,3-triazole Isopropylmagnesium chloride, CO2 Low temp (-78°C to 0°C) High yield, industrially scalable Requires low temp control, handling of organometallics
Alkylation and Esterification Mixture of triazole acids Methyl iodide, base 0-80°C, 5-48 h Selective methylation, purification aid Additional steps, use of alkylating agents

Chemical Reactions Analysis

1-[(4-Bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Common reagents for these reactions include palladium catalysts, boronic acids, and various nucleophiles.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Research has indicated that triazole derivatives exhibit significant antimicrobial properties. The presence of the bromobenzyl group enhances the compound's ability to inhibit microbial growth, making it a potential candidate for developing new antibiotics or antifungal agents. Studies have shown that modifications in the triazole ring can lead to increased activity against resistant strains of bacteria and fungi.
  • Anticancer Properties : Some studies suggest that 1-(4-bromobenzyl)-1H-1,2,3-triazole-4-carboxylic acid may possess anticancer properties. Its ability to interfere with cellular processes involved in cancer proliferation is under investigation. The triazole moiety is known for its role in inhibiting certain enzymes that are crucial for tumor growth.
  • Anti-inflammatory Effects : Preliminary studies indicate that this compound may exhibit anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases. The mechanism likely involves modulation of inflammatory pathways at the cellular level.

Agricultural Applications

  • Pesticidal Activity : The compound has been evaluated for its potential use as a pesticide. Its structural features suggest it may interact with biological targets in pests, leading to effective pest control strategies without harming beneficial insects.
  • Plant Growth Regulation : Research is ongoing into the use of this compound as a plant growth regulator. Its effects on plant metabolism and growth patterns could provide new avenues for enhancing crop yields and resilience against environmental stressors.

Materials Science Applications

  • Polymer Chemistry : The compound's unique chemical structure allows it to be incorporated into polymer matrices, potentially enhancing the properties of materials such as thermoplastics and elastomers. This can lead to materials with improved mechanical strength and thermal stability.
  • Nanotechnology : There is potential for using this compound in the synthesis of nanoparticles or nanocomposites that could have applications in drug delivery systems or as catalysts in chemical reactions.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated the antimicrobial efficacy of various triazole derivatives, including this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies conducted on human cancer cell lines revealed that the compound inhibited cell proliferation by inducing apoptosis through mitochondrial pathways. This finding opens up possibilities for further development into anticancer therapies targeting specific cancer types.

Case Study 3: Agricultural Use

Field trials assessing the effectiveness of this compound as a pesticide showed a significant reduction in pest populations compared to untreated controls, highlighting its potential role in sustainable agriculture practices.

Mechanism of Action

The mechanism of action of 1-(4-Bromobenzyl)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The triazole ring can interact with biological macromolecules through hydrogen bonding, π-π interactions, and other non-covalent interactions .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogous Compounds

Compound Name Substituents (R1, R2) Key Properties/Applications References
This compound R1: 4-Bromobenzyl; R2: H Corrosion inhibitor (79.9–91.8% efficiency in HCl); hydrophobic interactions
1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid R1: 4-Bromobenzyl; R2: Methyl Enhanced steric bulk; used in coordination chemistry (CAS: 845885-94-1)
1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid R1: 2-Aminophenyl; R2: H Antibacterial activity (Gram-positive/-negative pathogens); kink-like conformation
1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid R1: 4-Ethoxyphenyl; R2: Formyl Ring-chain tautomerism (20% cyclic hemiacetal); synthetic intermediate for dyes/metal binders
N-(2-Chloro-6-fluorobenzyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide R1: 2-Chloro-6-fluorobenzyl; R2: Carboxamide CFTR modulator (IC50 < 1 μM); improved metabolic stability due to carboxamide
1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid R1: 2,6-Difluorobenzyl; R2: H Antimicrobial peptide component; enhanced hydrophobicity

Key Comparative Findings

Functional Group Modifications

  • Carboxylic Acid vs. Carboxamide : Replacing the carboxylic acid with a carboxamide () improves metabolic stability and oral bioavailability, as seen in CFTR modulators . However, the carboxylic acid group enables metal coordination, as demonstrated in copper complexes () .
  • The formyl group in the 4-ethoxyphenyl analog () facilitates tautomerism, enabling applications in dynamic combinatorial chemistry .

Biological Activity

1-(4-Bromobenzyl)-1H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, recognized for its diverse pharmacological properties. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and microbial infections. The molecular formula is C9H6BrN3O2\text{C}_9\text{H}_6\text{BrN}_3\text{O}_2 with a molecular weight of 310.15 g/mol.

Synthesis

The synthesis of this compound typically involves a reaction between azides and carboxylic acids, often facilitated by copper(I) catalysis. Yields can vary significantly based on the reaction conditions, ranging from 40% to 95%. The structural integrity of the compound is confirmed through various spectroscopic techniques such as NMR and IR spectroscopy.

Anticancer Properties

Research indicates that triazole derivatives exhibit promising anticancer activity. For instance, triazoles have been shown to inhibit angiogenesis and tumor growth by interfering with specific signaling pathways. In vitro studies have demonstrated that compounds containing the triazole moiety can effectively inhibit cell proliferation across multiple cancer cell lines.

A notable study evaluated several triazole derivatives for their cytotoxic effects against human tumor cell lines including HT-1080 (fibrosarcoma), A-549 (lung carcinoma), and MCF-7 (breast adenocarcinoma). The results showed significant cytotoxicity with IC50 values ranging from 25 µM to 27 µM for selected derivatives . This suggests that this compound may share similar mechanisms of action.

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. The compound has been tested against various bacterial strains and fungi, demonstrating effective inhibition at low concentrations. The mechanism of action typically involves disruption of cell membrane integrity or interference with nucleic acid synthesis .

Study on Antileishmanial Activity

In a recent study focused on antileishmanial activity, various triazole derivatives were synthesized and tested for their efficacy against Leishmania parasites. One derivative exhibited an IC50 value of approximately 105 µg/mL against promastigotes, indicating moderate antileishmanial potential . Although specific data on this compound in this context is limited, the overall trend suggests potential utility in parasitic infections.

The biological activity of this compound is believed to stem from its ability to form hydrogen bonds with target proteins such as enzymes or receptors. This interaction can lead to inhibition or activation of critical biological pathways. Computational studies have been employed to assess binding affinities and predict interactions with various biological targets.

Summary of Biological Activities

Activity Type Description IC50 Values
Anticancer Cytotoxic effects on cancer cell lines~25 - 27 µM
Antimicrobial Inhibition of bacterial and fungal growthVaries by strain
Antileishmanial Moderate activity against Leishmania parasites~105 µg/mL

Q & A

Q. What are the recommended synthetic routes for 1-(4-bromobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, and how do reaction conditions influence yield?

The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of "click chemistry." A typical protocol involves reacting 4-bromobenzyl azide with propiolic acid derivatives under inert conditions. Reaction parameters such as temperature (25–60°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (1–5 mol% CuI) critically affect regioselectivity and yield . For example, elevated temperatures may favor byproduct formation due to decarboxylation, necessitating careful optimization .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR confirm regiochemistry, with the triazole proton appearing as a singlet (~δ 8.1–8.3 ppm) and the carboxylic acid proton as a broad peak (~δ 12–14 ppm) .
  • X-ray crystallography : Resolves structural ambiguities, such as bond angles and torsion between the bromobenzyl and triazole moieties. For example, a related compound (1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid) showed a dihedral angle of 15.2° between aromatic rings, influencing π-π stacking in crystal lattices .
  • HPLC : Validates purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What preliminary biological activities have been observed for this compound?

While direct data on the target compound is limited, structural analogs (e.g., triazole-carboxylic acids with halogenated aryl groups) exhibit inhibitory activity against enzymes like carbonic anhydrase (IC50_{50} ~0.8–2.3 µM) and histone deacetylases (HDACs), suggesting potential anticancer applications . The bromine atom enhances lipophilicity, improving membrane permeability in cellular assays .

Q. How does the compound’s stability vary under different storage conditions?

The carboxylic acid group is prone to hygroscopicity, requiring storage in desiccated environments (<40% humidity). Stability studies on analogs indicate decomposition at >80°C, with optimal storage at 2–8°C in amber vials to prevent photodegradation of the bromobenzyl group .

Q. What structural analogs are commonly used to benchmark its properties?

  • Ethyl 4-aminobenzoate : Simple ester analog for comparative solubility studies .
  • 5-(4-Carboxyphenyl)-tetrazole : Used to assess bioisosteric replacement effects on biological activity .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and QSAR studies reveal that the triazole ring’s nitrogen atoms form hydrogen bonds with catalytic residues in enzymes like carbonic anhydrase. Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) optimize electronic properties, correlating the bromine atom’s electronegativity with binding affinity .

Q. What mechanisms underlie its potential enzyme inhibition?

The carboxylic acid group acts as a zinc-binding motif in metalloenzymes (e.g., HDACs), while the triazole ring engages in π-cation interactions with lysine residues. Competitive inhibition kinetics (Lineweaver-Burk plots) are observed in analogs, with KiK_i values in the nanomolar range .

Q. How should researchers address contradictions in reported biological data?

Discrepancies in IC50_{50} values may arise from assay conditions (e.g., pH affecting ionization of the carboxylic acid). Cross-validate results using orthogonal methods:

  • Fluorescence polarization for binding affinity.
  • Microscale Thermophoresis (MST) for low-volume, high-sensitivity measurements .

Q. What strategies are effective for resolving racemic mixtures during synthesis?

Chiral HPLC (Chiralpak IA column) or enzymatic resolution using lipases (e.g., Candida antarctica) can separate enantiomers. For example, a related pyrazole-carboxylic acid achieved 98% enantiomeric excess (ee) using immobilized CAL-B lipase .

Q. What toxicity and metabolic pathways should be prioritized in preclinical studies?

  • In vitro hepatotoxicity : Assess CYP450 inhibition (e.g., CYP3A4) using human microsomes.
  • Metabolite profiling : LC-MS/MS identifies glucuronidation of the carboxylic acid group as a primary detoxification pathway .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Bromobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(4-Bromobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.